molecular formula C19H19N3O3S2 B2472256 N-(4-methylbenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922130-00-5

N-(4-methylbenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Cat. No. B2472256
CAS RN: 922130-00-5
M. Wt: 401.5
InChI Key: RGQWQGCBNONJCL-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, commonly known as MPTAT, is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. MPTAT is a thiazole-based compound that has been synthesized and studied for its biochemical and physiological effects, as well as its potential use in scientific research.

Scientific Research Applications

Anticancer Potential

  • N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, related to the compound , have been synthesized and shown to exhibit selective cytotoxicity against human lung adenocarcinoma cells and mouse embryoblast cell lines. Certain derivatives demonstrated notable apoptosis-inducing abilities, although not as high as cisplatin, a standard anticancer drug (Evren et al., 2019).

Potential in Treating Infectious Diseases

  • Similar compounds have been evaluated for their antimalarial activity and characterized by their ADMET properties. Some of these compounds showed excellent antimalarial activity with significant selectivity indices, indicating potential for further development as antimalarial agents (Fahim & Ismael, 2021).

Enzyme Inhibition Applications

  • Sulfonamides having benzodioxane and acetamide moieties, similar to the query compound, have been synthesized and tested for their enzyme inhibitory activities against α-glucosidase and acetylcholinesterase. These compounds showed substantial inhibitory activity, particularly against yeast α-glucosidase, suggesting potential therapeutic applications (Abbasi et al., 2019).

Anticonvulsant Activity

  • Derivatives containing a sulfonamide thiazole moiety have been synthesized and evaluated for anticonvulsant activity. Certain compounds demonstrated significant anticonvulsive effects, offering protection against picrotoxin-induced convulsion (Farag et al., 2012).

Antimicrobial Activity

  • A series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives were synthesized and exhibited notable in vitro antibacterial and antifungal activities, suggesting potential as antimicrobial agents (Baviskar et al., 2013).

properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-14-7-9-15(10-8-14)12-20-18(23)11-16-13-26-19(21-16)22-27(24,25)17-5-3-2-4-6-17/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQWQGCBNONJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

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